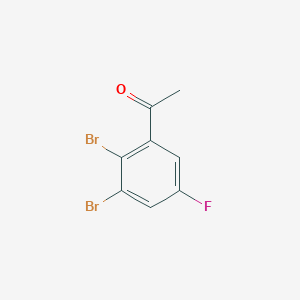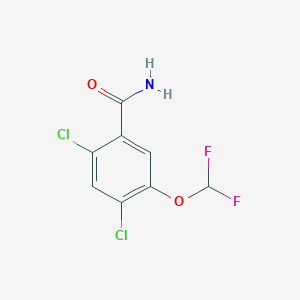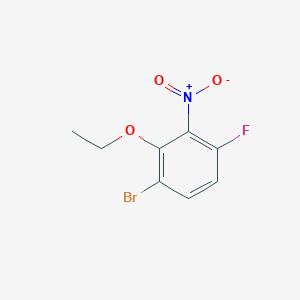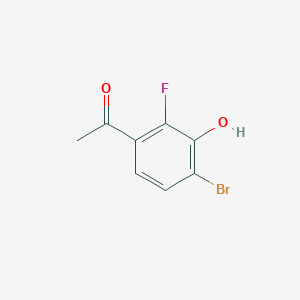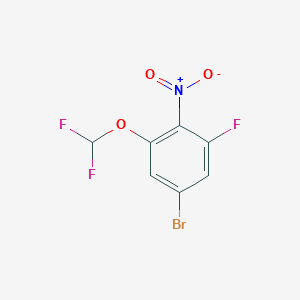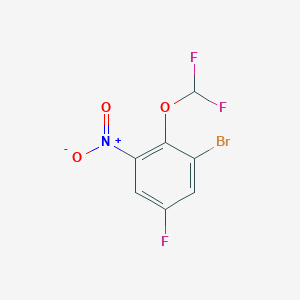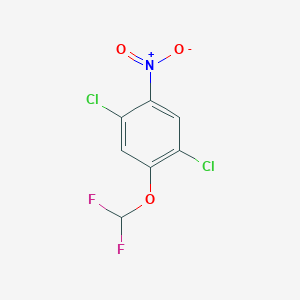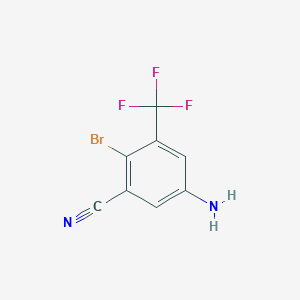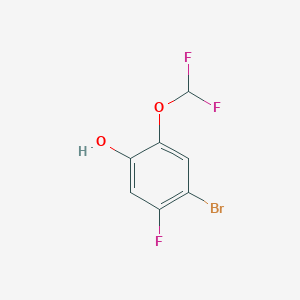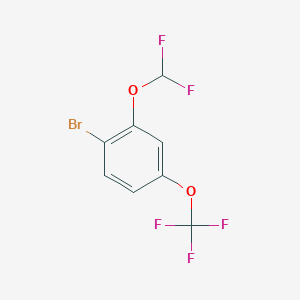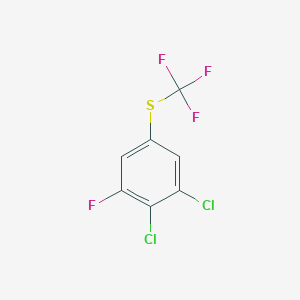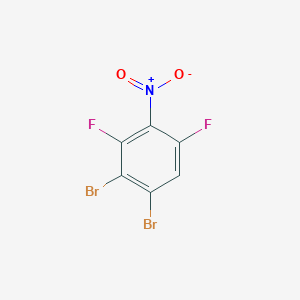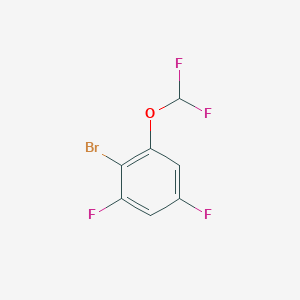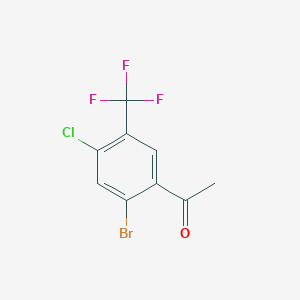
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone
Descripción general
Descripción
2-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone, also known as 2-BCTA, is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent, catalyst, or intermediate in the synthesis of a variety of compounds. In addition, it is also used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic reactions, such as the Wittig reaction, the Diels-Alder reaction, and the Heck reaction. In addition, it is used as an intermediate in the synthesis of a variety of other compounds.
Mecanismo De Acción
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone acts as a Lewis acid in organic reactions. This means that it can act as a nucleophile, attacking electron-rich sites on molecules and forming covalent bonds. This enables it to act as a catalyst in organic reactions, allowing for the synthesis of a variety of compounds.
Efectos Bioquímicos Y Fisiológicos
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has been used in a number of biochemical and physiological studies. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store, and it is non-toxic. However, it is highly reactive and can react with other compounds in the reaction mixture, which can lead to the formation of undesired side products.
Direcciones Futuras
There are a number of potential future directions for the use of 2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and pesticides. It could also be used in the development of new catalysts for organic reactions. In addition, it could be used in the development of new inhibitors for enzymes involved in disease processes, such as COX-2. Finally, it could be used in the development of new cancer treatments.
Propiedades
IUPAC Name |
1-[2-bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMLNSDUMYQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



